molecular formula C16H38O6Si2 B3053303 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- CAS No. 52885-14-0

3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-

Cat. No.: B3053303
CAS No.: 52885-14-0
M. Wt: 382.64 g/mol
InChI Key: PQVPWZHUJMEZSA-UHFFFAOYSA-N
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Description

3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-: is a chemical compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 g/mol . This compound is characterized by the presence of silicon and oxygen atoms within its structure, making it part of the organosilicon family. It is known for its unique properties, including a boiling point of 250°C at 750 Torr and a predicted density of 0.951 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- typically involves the dehydrogenative silylation of vinylsilanes with hydrosilanes in the presence of a nickel (II) catalyst . This method ensures the formation of the desired compound with high efficiency and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions are common, where the ethoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes.

    Substitution: Formation of substituted silanes with different functional groups.

Mechanism of Action

The mechanism by which 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen bonds. These interactions can lead to the formation of stable networks or coatings, enhancing the properties of the materials it is applied to . The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of polymeric structures .

Comparison with Similar Compounds

Uniqueness: 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- is unique due to its tetraethoxy functional groups, which provide enhanced reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and chemical resistance .

Properties

IUPAC Name

triethoxy(4-triethoxysilylbutyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38O6Si2/c1-7-17-23(18-8-2,19-9-3)15-13-14-16-24(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVPWZHUJMEZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38O6Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456783
Record name 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52885-14-0
Record name 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-
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3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-

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